molecular formula C10H8FNO2 B8621874 1-Acetyl-5-fluoro-1,3-dihydro-indol-2-one

1-Acetyl-5-fluoro-1,3-dihydro-indol-2-one

Cat. No. B8621874
M. Wt: 193.17 g/mol
InChI Key: XGLSPKGTTUVKHX-UHFFFAOYSA-N
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Patent
US08829006B2

Procedure details

At 170° C. 3.0 g (20 mmol) 5-fluoroindolinone were stirred for 3 h in 10 mL (98 mmol) acetic anhydride. After cooling to RT the mixture was poured onto 200 mL ice water, the precipitated substance was suction filtered and washed with 100 mL water. The solid was recrystallised from 100 mL water and 50 mL ethanol at boiling temperature. The precipitated product was suction filtered, washed with 30 mL water and dried in the CAD.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])[CH2:5]2.[C:12](OC(=O)C)(=[O:14])[CH3:13]>>[C:12]([N:7]1[C:8]2[C:4](=[CH:3][C:2]([F:1])=[CH:10][CH:9]=2)[CH2:5][C:6]1=[O:11])(=[O:14])[CH3:13]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
FC=1C=C2CC(NC2=CC1)=O
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
ice water
Quantity
200 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At 170° C
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with 100 mL water
CUSTOM
Type
CUSTOM
Details
The solid was recrystallised from 100 mL water and 50 mL ethanol
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with 30 mL water
CUSTOM
Type
CUSTOM
Details
dried in the CAD

Outcomes

Product
Name
Type
Smiles
C(C)(=O)N1C(CC2=CC(=CC=C12)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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